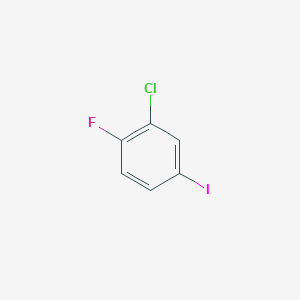

2-Chloro-1-fluoro-4-iodobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-1-fluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMASDGWBVAVFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369184 | |

| Record name | 2-chloro-1-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156150-67-3 | |

| Record name | 2-Chloro-1-fluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156150-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-fluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-Chloro-1-fluoro-4-iodobenzene (CAS No: 156150-67-3). This halogenated benzene derivative is a key building block in organic synthesis, particularly valued in the development of novel pharmaceutical compounds and advanced materials.

Core Chemical Properties and Identifiers

This compound is a clear, colorless to light yellow liquid at room temperature.[1] Its unique substitution pattern, featuring three different halogens on a benzene ring, makes it a versatile intermediate for introducing complex functionalities into organic molecules.

Chemical Identifiers

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 156150-67-3 | [1][2][3] |

| Molecular Formula | C₆H₃ClFI | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Molecular Weight | 256.44 g/mol | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1I)Cl)F | [1] |

| InChI Key | OMASDGWBVAVFQZ-UHFFFAOYSA-N | [3] |

| Synonyms | 3-Chloro-4-fluoroiodobenzene, 1-chloro-2-fluoro-5-iodobenzene | [1] |

Physical and Chemical Properties

Quantitative physical and chemical data are crucial for experimental design and process optimization.

| Property | Value | Source |

| Appearance | Clear colourless to light yellow liquid | [1][2] |

| Density | 2.008 g/mL at 25 °C | [1][2] |

| Boiling Point | 94-95 °C at 15 mm Hg; 224.4 °C at 760 mmHg | [1][2] |

| Flash Point | >230 °F (>110 °C); 89.5 °C | [1][2] |

| Refractive Index (n20/D) | 1.604; 1.6020-1.6060 | [2][3] |

| Vapor Pressure | 0.157 mmHg at 25°C | [1][2] |

| Water Solubility | Slightly soluble in water | [1][2] |

| Solubility | Soluble in Chloroform | [1] |

| LogP | 3.08370 | [1] |

| Storage Temperature | Room temperature, keep in dark place, inert atmosphere | [1] |

| Sensitivity | Light Sensitive | [1] |

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the electronic effects of its three halogen substituents and the inherent properties of the aromatic ring.

-

Carbon-Halogen Bond Strength: The C-I bond is significantly weaker than the C-Cl and C-F bonds. This makes the iodine atom the most likely site for reactions such as metal-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira) and Grignard reagent formation.[4] This selective reactivity is a key feature exploited in multi-step organic synthesis.

-

Electrophilic Aromatic Substitution: Halogens are deactivating yet ortho-, para-directing groups in electrophilic aromatic substitution.[5] The combined inductive withdrawal effects of fluorine, chlorine, and iodine decrease the electron density of the benzene ring, making it less reactive than benzene itself.[5] The positions open for substitution are C3 and C5, and the regioselectivity will be influenced by the interplay of the electronic and steric effects of the adjacent halogens.

-

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens makes the ring susceptible to nucleophilic aromatic substitution (SNA_r), particularly at the positions activated by these groups. However, this typically requires strong nucleophiles and harsh reaction conditions unless further activating groups (like a nitro group) are present. The order of reactivity for leaving groups in nucleophilic substitution is typically I > Br > Cl > F.[6]

Synthesis and Experimental Protocols

Halogenated benzenes like this compound are often synthesized from corresponding anilines via a Sandmeyer-type reaction. While a specific protocol for this exact molecule is not detailed in the provided results, a general and representative methodology can be described based on the synthesis of a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene.[7]

Representative Experimental Protocol: Diazotization and Iodination

This protocol describes a one-pot diazotization and iodination procedure starting from a substituted aniline precursor.

Objective: To synthesize this compound from 3-chloro-4-fluoroaniline.

Materials:

-

3-Chloro-4-fluoroaniline

-

Sulfuric acid (e.g., 50% concentration)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Cuprous iodide (CuI) (as catalyst)

-

Sodium bisulfite (NaHSO₃)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Deionized water

Methodology:

-

Diazonium Salt Formation:

-

In a reaction vessel, mix 3-chloro-4-fluoroaniline with sulfuric acid.[7] The molar ratio of aniline to sulfuric acid is typically around 1:3 to 1:5.[7]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir vigorously to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, prepare a solution of potassium iodide and a catalytic amount of cuprous iodide in water.[7]

-

Slowly add the cold diazonium salt solution to the iodide solution. This step is often performed at a slightly elevated temperature (e.g., 50-60 °C) to facilitate the reaction.[7]

-

Nitrogen gas will evolve as the diazonium group is replaced by iodine.[4] Continue stirring until gas evolution ceases.[7]

-

-

Work-up and Purification:

-

Add an aqueous solution of sodium bisulfite to quench any excess iodine.[7]

-

Transfer the reaction mixture to a separatory funnel. The organic product will separate from the aqueous layer.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

-

Combine the organic layers, wash with brine, and dry over an anhydrous salt like magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product can then be purified by distillation to yield pure this compound.[7]

-

Caption: Representative synthesis of this compound via diazotization.

Applications in Research and Drug Development

This compound is a valuable building block due to its trifunctional nature, enabling sequential and site-selective reactions.

-

Pharmaceutical Intermediate: This compound serves as a critical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[8] The chloro and iodo groups provide reactive handles for constructing complex molecular frameworks. For example, it can be used to prepare CDK2 (Cyclin-Dependent Kinase 2) inhibitors.[1]

-

Organic Synthesis Building Block: The distinct reactivity of the C-I bond allows chemists to use it in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, leaving the more robust C-Cl and C-F bonds intact for subsequent transformations. This hierarchical reactivity is essential for efficient and convergent synthetic strategies.[4][9]

-

Agrochemicals and Material Science: Similar to its role in pharmaceuticals, the unique properties imparted by fluorination are also beneficial in the development of modern agrochemicals and advanced materials like liquid crystals.[8][9]

Caption: Logical workflow from chemical properties to applications.

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The compound is classified as an irritant.[2]

Hazard Identification

| Hazard Type | GHS Classification | Statements | Source |

| Pictogram | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |

| Signal Word | Warning | - | [2] |

| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing vapors. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.[1] Keep away from light, as the compound is light-sensitive.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

- 1. lookchem.com [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. A11808.14 [thermofisher.com]

- 4. Iodobenzene - Wikipedia [en.wikipedia.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. brainly.com [brainly.com]

- 7. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-Chloro-1-fluoro-4-iodobenzene (CAS: 156150-67-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-fluoro-4-iodobenzene, a key halogenated benzene derivative with significant applications in organic synthesis, particularly as a versatile intermediate in the pharmaceutical industry. This document consolidates its physicochemical properties, safety information, and detailed experimental protocols for its synthesis and potential applications. Furthermore, it visualizes key chemical processes, including a representative synthetic workflow and the catalytic cycle of Suzuki-Miyaura coupling, a crucial reaction for creating complex organic molecules. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, as well as materials science.

Chemical Identity and Properties

This compound is a polysubstituted aromatic compound with the chemical formula C₆H₃ClFI. Its unique substitution pattern, featuring three different halogen atoms on the benzene ring, makes it a valuable building block in synthetic chemistry. The presence of chloro, fluoro, and iodo groups at specific positions allows for selective functionalization, enabling the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound [1][2][3][4][5]

| Property | Value |

| CAS Number | 156150-67-3 |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol |

| Appearance | Clear colorless to light yellow liquid |

| Density | 2.008 g/mL at 25 °C |

| Boiling Point | 94-95 °C at 15 mmHg |

| Refractive Index | n20/D 1.604 |

| Water Solubility | Slightly soluble in water |

| Flash Point | >110 °C (>230 °F) |

| Synonyms | 3-Chloro-4-fluoroiodobenzene, 2-Chloro-4-iodofluorobenzene, 4-Fluoro-3-chloroiodobenzene, 1-Chloro-2-fluoro-5-iodobenzene |

Table 2: Safety and Hazard Information [1][2][4]

| Hazard Statement | GHS Classification | Precautionary Statements |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362, P403+P233, P405, P501 |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Synthesis of this compound

While specific proprietary methods may exist, a general and plausible synthetic route for this compound involves a one-pot diazotization and iodination of the corresponding aniline precursor, 4-chloro-3-fluoroaniline. This method is advantageous as it avoids the isolation of the potentially unstable diazonium salt.

Experimental Protocol: Synthesis via Diazotization and Iodination

This protocol is adapted from a general method for the synthesis of halogenated benzenes.[6]

Materials:

-

4-Chloro-3-fluoroaniline

-

Sulfuric acid (concentrated)

-

Cuprous iodide (CuI)

-

Potassium iodide (KI)

-

Sodium nitrite (NaNO₂)

-

Sodium bisulfite (NaHSO₃)

-

Deionized water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, cautiously add 4-chloro-3-fluoroaniline to a stirred solution of sulfuric acid in water at a low temperature (0-5 °C).

-

To this mixture, add cuprous iodide followed by potassium iodide.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

-

After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.

-

To quench the reaction and remove any excess nitrous acid, add an aqueous solution of sodium bisulfite dropwise until a starch-iodide paper test is negative.

-

Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation.

Diagram 1: Synthetic Workflow for this compound

Caption: A representative workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

This compound serves as a critical building block in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[7] Its utility stems from the differential reactivity of its halogen substituents, allowing for sequential and site-selective cross-coupling reactions.

Intermediate for Carbon-Carbon Bond Formation: Suzuki-Miyaura Coupling

The iodine atom in this compound is highly susceptible to oxidative addition to a palladium(0) catalyst, making it an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming new carbon-carbon bonds, a fundamental transformation in the synthesis of many drug candidates.

Diagram 2: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential Role as a Scaffold for CDK2 Inhibitors

There is a documented use of 3-Chloro-4-fluoroiodobenzene as an intermediate in the synthesis of Cyclin-Dependent Kinase 2 (CDK2) inhibitors.[4] Given the structural similarity, this compound can also be envisioned as a valuable scaffold for the development of novel CDK2 inhibitors. CDK2 is a key regulator of the cell cycle, and its inhibition is a promising strategy in cancer therapy.

Diagram 3: Simplified Role of CDK2 in the Cell Cycle

Caption: Inhibition of CDK2 can block the transition from G1 to S phase in the cell cycle.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other advanced materials. Its distinct halogen substitution pattern allows for selective and sequential chemical modifications, making it a valuable tool for medicinal chemists and process development scientists. The information and protocols provided in this guide aim to facilitate its effective utilization in research and development endeavors. As the demand for complex and precisely engineered molecules grows, the importance of such well-defined building blocks will continue to increase.

References

- 1. Advances in synthesis and biological evaluation of CDK2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 7. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-1-fluoro-4-iodobenzene, a halogenated benzene derivative with applications as an intermediate in the pharmaceutical and agrochemical industries. This document details the most viable synthetic pathway, presents key quantitative data in a structured format, and includes a detailed experimental protocol.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol |

| CAS Number | 156150-67-3 |

| Appearance | Clear colorless to light yellow liquid |

| Boiling Point | 94-95 °C at 15 mmHg |

| Density | 2.008 g/mL at 25 °C |

| Refractive Index | n20/D 1.604 |

| Solubility | Slightly soluble in water. |

Synthetic Pathway

The most prominent and industrially scalable method for the synthesis of this compound is through a Sandmeyer-type reaction. This involves the diazotization of the corresponding aniline, 3-chloro-4-fluoroaniline, followed by an in-situ iodination. This one-pot approach is efficient and avoids the isolation of the potentially unstable diazonium salt intermediate.

The overall reaction is as follows:

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure for a structurally similar compound.[1] Researchers should exercise appropriate caution and adhere to all laboratory safety protocols.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3-Chloro-4-fluoroaniline | 145.56 |

| Sulfuric acid (98%) | 98.08 |

| Sodium nitrite (NaNO₂) | 69.00 |

| Potassium iodide (KI) | 166.00 |

| Copper(I) iodide (CuI) | 190.45 |

| Sodium bisulfite (NaHSO₃) | 104.06 |

| Diethyl ether (or other suitable organic solvent) | 74.12 |

| Saturated sodium bicarbonate solution | - |

| Brine | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 |

Procedure:

-

Diazotization: In a well-ventilated fume hood, to a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 3-chloro-4-fluoroaniline (1.0 eq).

-

Slowly add concentrated sulfuric acid (2.5-3.0 eq) while maintaining the temperature below 20°C with an ice bath.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the aniline salt.

-

Cool the mixture to 0-5°C.

-

Dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

-

Stir the resulting solution at 0-5°C for an additional 30 minutes.

-

Iodination: In a separate beaker, prepare a solution of potassium iodide (1.2-1.5 eq) and a catalytic amount of copper(I) iodide (0.02-0.05 eq) in a minimal amount of water.

-

Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the gas evolution ceases.

-

Work-up and Purification:

-

To quench any unreacted iodine, add a saturated solution of sodium bisulfite until the dark color of the solution disappears.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield this compound as a clear to light yellow liquid.

-

Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Expected Yield and Characterization

Characterization Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): Chemical shifts and coupling constants would be consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the iodine would appear most downfield, with coupling to the adjacent proton and the fluorine atom.

-

¹³C NMR (CDCl₃, 100 MHz): Six distinct aromatic carbon signals would be expected. The carbon attached to iodine would be significantly upfield due to the heavy atom effect. The carbons attached to fluorine and chlorine would show characteristic chemical shifts and C-F coupling.

-

Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 256, with a characteristic isotopic pattern for one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of iodine and chlorine atoms.

This technical guide provides a solid foundation for the synthesis and understanding of this compound. For precise analytical data, it is recommended to perform characterization on the synthesized material.

References

An In-depth Technical Guide to 2-Chloro-1-fluoro-4-iodobenzene: Molecular Structure and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-1-fluoro-4-iodobenzene. This compound is a valuable intermediate in the pharmaceutical and chemical industries, primarily utilized in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document includes a summary of its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a detailed experimental protocol for its synthesis adapted from related methodologies, and a discussion of its relevance in drug discovery.

Molecular Structure and Properties

This compound is a halogenated aromatic compound with the chemical formula C₆H₃ClFI. The strategic placement of three different halogen atoms on the benzene ring imparts unique reactivity and makes it a versatile building block in organic synthesis.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFI | [1] |

| Molecular Weight | 256.45 g/mol | [2] |

| CAS Number | 156150-67-3 | [1] |

| Appearance | Clear colorless to pale yellow liquid | [1] |

| Density | 2.008 g/mL at 25 °C | [3] |

| Boiling Point | 94-95 °C at 15 mmHg | [3] |

| Refractive Index | 1.6020-1.6060 at 20 °C | [1] |

| Solubility | Slightly soluble in water. | [4] |

Molecular Visualization

The two-dimensional structure of this compound is depicted below. The numbering of the carbon atoms is crucial for the interpretation of the NMR data that follows.

References

- 1. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-4-fluoro-1-iodobenzene, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

A Technical Guide to the Spectral Analysis of 2-Chloro-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted spectral data for 2-Chloro-1-fluoro-4-iodobenzene, a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. The following sections present the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for their acquisition.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents (I, Cl, F). The fluorine and chlorine atoms will cause deshielding, shifting the adjacent protons downfield, while the iodine atom's effect is more complex, involving both inductive and anisotropic effects. The predicted chemical shifts and coupling constants are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for this compound (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.60 - 7.75 | dd | ³J(H,H) = 8.5 - 9.0, ⁴J(H,F) = 4.5 - 5.5 |

| H-5 | 7.40 - 7.55 | d | ³J(H,H) = 8.5 - 9.0 |

| H-6 | 7.15 - 7.30 | dd | ³J(H,H) = 8.5 - 9.0, ³J(H,F) = 8.0 - 9.0 |

1.1.2. ¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum is predicted to display six unique signals for the six carbon atoms of the benzene ring. The chemical shifts are significantly affected by the attached halogens. The carbon atoms directly bonded to fluorine, chlorine, and iodine will exhibit characteristic shifts and, in the case of the fluorine-bound carbon, a large one-bond carbon-fluorine coupling constant (¹J(C,F)). The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-F) | 158.0 - 162.0 | ¹J(C,F) = 245 - 255 |

| C-2 (C-Cl) | 120.0 - 124.0 | ²J(C,F) = 20 - 25 |

| C-3 | 139.0 - 142.0 | ³J(C,F) = 3 - 5 |

| C-4 (C-I) | 90.0 - 94.0 | ⁴J(C,F) = 1 - 3 |

| C-5 | 132.0 - 135.0 | ⁵J(C,F) = 0 - 2 |

| C-6 | 118.0 - 121.0 | ²J(C,F) = 22 - 27 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the aromatic ring and the carbon-halogen bonds. The key predicted absorption peaks are detailed in Table 3.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | C-H stretch (aromatic) | Medium |

| 1600 - 1550 | C=C stretch (aromatic ring) | Medium |

| 1475 - 1425 | C=C stretch (aromatic ring) | Strong |

| 1250 - 1200 | C-F stretch | Strong |

| 1100 - 1000 | C-Cl stretch | Strong |

| 850 - 750 | C-H out-of-plane bend | Strong |

| 700 - 600 | C-I stretch | Medium |

Mass Spectrometry (MS)

The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern will be dominated by the loss of halogen atoms and other neutral fragments. The predicted major fragments are listed in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion Formula | Predicted Identity |

| 256/258 | [C₆H₃ClFI]⁺ | Molecular Ion (M⁺) |

| 129 | [C₆H₃Cl]⁺ | [M - I]⁺ |

| 110 | [C₆H₃F]⁺ | [M - I - Cl]⁺ |

| 102 | [C₅H₃F]⁺ | Loss of I and CCl |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like this compound. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum on the same instrument. A proton-decoupled sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

-

IR Spectroscopy

-

Sample Preparation: As this compound is a solid, a suitable method is Attenuated Total Reflectance (ATR). Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

-

Visualizations

Molecular Structure

Experimental Workflow

Predicted Mass Spectrometry Fragmentation Pathway

A Comprehensive Technical Guide to the Physical Properties of 2-Chloro-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the core physical properties of 2-Chloro-1-fluoro-4-iodobenzene (CAS No. 156150-67-3). The information presented herein is curated for researchers, scientists, and professionals in the field of drug development who require precise data for experimental design, process optimization, and computational modeling. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for property determination, and includes a visualization of the logical relationships between these physical characteristics.

Core Physical and Chemical Properties

This compound is a halogenated aromatic compound with the molecular formula C₆H₃ClFI. Its structure, featuring chloro, fluoro, and iodo substituents on a benzene ring, imparts specific physical and chemical characteristics that are crucial for its application in organic synthesis and as a building block for pharmaceutical compounds. Due to its multifunctional structure, it serves as a versatile intermediate in the synthesis of various biologically active molecules, including anti-tumor, antibacterial, and antiviral drugs.[1]

Quantitative Data Summary

The following tables provide a consolidated overview of the key physical properties of this compound. Data has been compiled from various chemical suppliers and databases to ensure accuracy and provide a comprehensive reference.

Table 1: General and Molar Properties

| Property | Value |

| CAS Number | 156150-67-3 |

| Molecular Formula | C₆H₃ClFI |

| Molecular Weight | 256.44 g/mol [2][3] |

| Appearance | Clear colorless to light yellow liquid[4][5] |

Table 2: Thermal Properties

| Property | Value | Conditions |

| Boiling Point | 224.4 °C[5] | at 760 mmHg |

| 94-95 °C[2][3] | at 15 mmHg | |

| Flash Point | >110 °C[3] | |

| Melting Point | Not explicitly reported (liquid at room temperature) |

Table 3: Optical and Other Properties

| Property | Value | Conditions |

| Density | 2.008 g/mL[2][3] | at 25 °C |

| Refractive Index (n_D) | 1.604[2][3] | at 20 °C |

| Solubility | Slightly soluble in water; Soluble in chloroform[5][6] |

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a pure substance.

Methodology:

-

A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a modern melting point apparatus with a heated metal block).

-

The bath is heated slowly and uniformly.

-

The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting point range.[7][8]

Boiling Point Determination (Capillary Tube Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

A small amount of the liquid is placed in a test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is gently heated.

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the liquid is allowed to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

For measurements at reduced pressure, the apparatus is connected to a vacuum system, and the pressure is recorded along with the boiling temperature.

Density Determination (Pycnometer or Graduated Cylinder Method)

The density of a liquid can be determined by measuring the mass of a known volume of the substance.

Methodology using a Graduated Cylinder:

-

The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

A specific volume of the liquid is added to the graduated cylinder, and the volume is recorded.

-

The mass of the graduated cylinder containing the liquid is then measured.

-

The mass of the liquid is calculated by subtracting the mass of the empty cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.[9][10][11][12]

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Methodology:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked.

-

Light is directed through the sample, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.[13][14]

Logical Relationships of Physical Properties

The physical properties of a compound are not independent but are logically interconnected. The following diagram illustrates these relationships for this compound.

Caption: Interrelation of the physical properties of this compound.

References

- 1. arborpharmchem.com [arborpharmchem.com]

- 2. echemi.com [echemi.com]

- 3. CAS 156150-67-3 | 1600-P-34 | MDL MFCD00042210 | 3-Chloro-4-fluoroiodobenzene | SynQuest Laboratories [synquestlabs.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 14. davjalandhar.com [davjalandhar.com]

Solubility of 2-Chloro-1-fluoro-4-iodobenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Chloro-1-fluoro-4-iodobenzene, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing known qualitative solubility information, a comprehensive, generalized experimental protocol for determining solubility, and a logical workflow for this experimental process.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes, including reaction kinetics, purification, and formulation. For a halogenated aromatic compound like this compound, its solubility is primarily influenced by the interplay of its molecular structure—specifically the presence of chloro, fluoro, and iodo substituents on the benzene ring—and the polarity of the solvent.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in scientific literature. However, based on chemical supplier safety data sheets and product information, a qualitative understanding of its solubility can be established.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Description |

| Chloroform | Soluble[1] |

| Water | Slightly soluble[1][2][3][4] |

It is important to note that "slightly soluble" is a qualitative term and the actual solubility in water is expected to be very low. The solubility in chloroform suggests that this compound, a non-polar compound, will likely exhibit good solubility in other halogenated and non-polar organic solvents. Conversely, its solubility in polar protic solvents is expected to be limited.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for the experimental determination of the solubility of a compound like this compound in an organic solvent. This protocol is based on the widely used "shake-flask" method, a reliable technique for measuring equilibrium solubility.[5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Calibrated glassware (pipettes, burettes)

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid material at the end of this period is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a defined period (e.g., 2 hours) at the constant temperature.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette, avoiding any solid particles.

-

To remove any remaining suspended microparticles, filter the collected supernatant through a syringe filter compatible with the organic solvent.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

- 1. This compound|lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. Benzene,2-chloro-1-fluoro-4-iodo- CAS 156150-67-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 2-Chloro-1-fluoro-4-iodobenzene (CAS No. 156150-67-3), a key intermediate in pharmaceutical and chemical synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the chemical and physical properties of a substance. The following table summarizes the key characteristics of this compound.

| Property | Value | Source(s) |

| CAS Number | 156150-67-3 | [1][2][3] |

| Molecular Formula | C₆H₃ClFI | [1][2][4] |

| Molecular Weight | 256.44 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [2] |

| Boiling Point | 224.4 °C at 760 mmHg | [2] |

| Density | 2.008 g/mL at 25 °C | [2] |

| Flash Point | 89.5 °C | [2] |

| Refractive Index | n20/D 1.604 (lit.) | [2] |

| Water Solubility | Slightly soluble in water | [2] |

| Vapor Pressure | 0.157 mmHg at 25°C | [2] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | [2][3] |

| Sensitivity | Light Sensitive | [2] |

Hazard Identification and GHS Classification

While some suppliers' safety data sheets (SDS) for this compound indicate that classification criteria for hazards are not met based on available data, it is prudent to handle this compound with caution due to its structure as a halogenated aromatic compound and the hazards associated with similar chemicals.[1][4] Structurally related compounds are known to cause skin, eye, and respiratory irritation. Therefore, the following GHS classification should be considered as a precautionary measure.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols: Safe Handling and Use

A meticulous approach to handling this compound is essential to minimize exposure and risk.

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this chemical:

| PPE Type | Specification | Rationale |

| Eye and Face Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities. | Protects against splashes and vapors that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). It is recommended to wear two pairs of nitrile gloves. For handling larger volumes, heavy-duty gloves such as fluorinated rubber are advised. | Prevents skin contact which may cause irritation.[5] |

| Body Protection | A flame-resistant lab coat, buttoned to its full length. Full-length pants and closed-toe shoes are mandatory. | Protects skin from accidental splashes and contact.[5] |

| Respiratory Protection | All handling should be conducted in a certified chemical fume hood. If use outside a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges may be necessary after a formal risk assessment. | Minimizes inhalation of vapors which can cause respiratory tract irritation.[6] |

Handling Protocol

-

Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[6]

-

Prepare the Work Area: Ensure a certified chemical fume hood is operational. The work area should be clean and free of clutter.[6][7]

-

Assemble Equipment: Place all necessary apparatus, including reaction vessels, measuring equipment, and waste containers, inside the fume hood before introducing the chemical.

-

Aliquotting: Carefully measure and transfer the required amount of the chemical using appropriate tools like glass pipettes or syringes to minimize the risk of spills.

-

Maintain Sash Height: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation of the chemical.[6]

-

Post-Handling: After use, ensure the container is tightly sealed. Decontaminate any surfaces that may have come into contact with the chemical.

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly closed container.[8]

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[8][9] A designated flammable storage cabinet is a suitable location.[5]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents.

-

Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.

Disposal Protocol

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

-

Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[6][10]

-

Waste Container: Use a designated, properly labeled, and leak-proof container (e.g., a high-density polyethylene container) for halogenated waste.[8] The container must be labeled with "Hazardous Waste" and the full chemical name of the contents.[6]

-

Collection: Collect all waste, including any solvent rinses from contaminated glassware, in the designated halogenated waste container.[6]

-

Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this chemical down the drain.[6][9]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Caption: First aid workflow for exposure to this compound.

-

Inhalation: Move the person into fresh air. If breathing has stopped, give artificial respiration. Seek medical attention.[4][11]

-

Skin Contact: Immediately remove all contaminated clothing.[12] Wash the affected area with soap and plenty of water for at least 15 minutes.[11] If skin irritation persists, get medical advice.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open.[4][12] Remove contact lenses if present and easy to do so. Continue rinsing.[4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and then drink plenty of water.[4][13] Seek immediate medical attention.[11]

Spill Response Protocol

In the event of a spill, a quick and organized response is necessary to mitigate the hazard.

Caption: Emergency response workflow for a this compound spill.

-

Immediate Actions: Alert personnel in the area and evacuate if necessary.[14] If the spill is volatile or flammable, eliminate all sources of ignition.[14]

-

Assess the Spill: Determine if the spill is minor or major. A minor spill is a small amount that can be safely cleaned up by trained laboratory personnel in under 10 minutes.[8]

-

Minor Spill Cleanup:

-

Don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.[8]

-

Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial absorbent.[15]

-

Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for hazardous waste.[14]

-

Clean the spill area with soap and water.[16]

-

-

Major Spill:

-

Reporting: Report all spills to your supervisor or principal investigator.[14]

By adhering to these comprehensive safety and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.

References

- 1. fishersci.de [fishersci.de]

- 2. This compound|lookchem [lookchem.com]

- 3. 156150-67-3|this compound|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. purdue.edu [purdue.edu]

- 6. benchchem.com [benchchem.com]

- 7. carleton.ca [carleton.ca]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. Benzene | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]

- 10. bucknell.edu [bucknell.edu]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]

- 14. ehs.princeton.edu [ehs.princeton.edu]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

An In-Depth Technical Guide to the Reactivity of 2-Chloro-1-fluoro-4-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-chloro-1-fluoro-4-iodobenzene, a key intermediate in the pharmaceutical industry. The document details the compound's physical and chemical properties, with a focus on its behavior in various chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Experimental data, where available for analogous compounds, is presented to illustrate the regioselective nature of its reactions, primarily at the highly reactive iodine-substituted position. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering insights into the strategic use of this versatile building block.

Introduction

This compound is a trifunctionalized aromatic compound that has garnered significant interest in medicinal chemistry and organic synthesis.[1] Its unique substitution pattern, featuring three different halogen atoms, allows for selective functionalization, making it a valuable precursor for the synthesis of complex molecular architectures.[1] This guide explores the core principles governing the reactivity of this compound, providing a technical framework for its application in the development of novel pharmaceutical agents and other advanced materials. The primary focus will be on the differential reactivity of the carbon-halogen bonds, which is fundamental to its synthetic utility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, storage, and application in various reaction conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClFI | [2] |

| Molecular Weight | 256.44 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | ~2.008 g/mL at 25 °C | [1] |

| Boiling Point | 224.4 °C at 760 mmHg | [1] |

| Flash Point | 89.5 °C | [1] |

| Solubility | Slightly soluble in water | [1] |

| CAS Number | 156150-67-3 | [2] |

Reactivity Profile

The reactivity of this compound is dominated by the significant differences in the bond dissociation energies of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[4] This trend is a direct consequence of the decreasing carbon-halogen bond strength down the group.

This inherent reactivity difference dictates that reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations will occur selectively at the carbon-iodine bond under appropriately controlled conditions. The electron-withdrawing nature of the chloro and fluoro substituents further activates the C-I bond towards oxidative addition by a palladium(0) catalyst.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to its reactive C-I bond.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction is expected to proceed selectively at the iodine position.

-

Logical Relationship for Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is highly effective for the alkynylation of this compound at the C-4 position.

-

Experimental Workflow for Sonogashira Coupling

Caption: General workflow for Sonogashira coupling.

A general procedure for a Sonogashira coupling in a flow regime involves dissolving the substituted iodobenzene (0.5 mmol) and aryl acetylene (0.6 mmol) in a suitable solvent mixture (e.g., THF-DMA 9:1) and passing it through a heated cartridge containing a palladium catalyst and a copper(I) co-catalyst.[5] Although a specific yield for this compound is not provided, similar reactions with other iodoarenes under these conditions typically afford good to excellent yields.[5]

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. This reaction is expected to be highly regioselective for the C-I bond of this compound.

-

Signaling Pathway for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Studies on the Buchwald-Hartwig amination of multi-halide-substituted aryl iodides have shown high selectivity for the C-I bond.[6] For example, the reaction of 1-bromo-4-iodobenzene with toluidine selectively yields the aminated product at the iodo-position.[6] A similar outcome is anticipated for this compound.

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (Analogous Compounds) | Reference(s) |

| Suzuki-Miyaura | Pd(OAc)₂ / Ligand | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80 - 110 | Good to Excellent | [7][8] |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DBU | THF, DMF | 25 - 100 | Good to Excellent | [5][9] |

| Buchwald-Hartwig | Pd₂(dba)₃ / Ligand | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | Good to Excellent | [10][11] |

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SNAr) can also occur, particularly at the carbon atoms bearing the chloro and fluoro groups, especially if the aromatic ring is sufficiently activated by electron-withdrawing groups. The general reactivity order for leaving groups in SNAr is F > Cl > Br > I. However, for SNAr to be a major pathway with this compound, harsh reaction conditions or the presence of strong electron-withdrawing groups would likely be necessary. Under typical cross-coupling conditions, SNAr is not the predominant reaction pathway.

Experimental Protocols (General Procedures)

The following are general experimental protocols for key reactions involving aryl iodides, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing this compound (1.0 equiv) and an arylboronic acid (1.2 equiv) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is purged with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water 4:1) is added, and the mixture is heated to 80-100 °C with stirring until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

General Procedure for Sonogashira Coupling

A mixture of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%) in a suitable solvent (e.g., THF or DMF) is treated with a base (e.g., triethylamine, 2.0 equiv). The reaction mixture is stirred at room temperature or heated (e.g., 60 °C) under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by flash chromatography to afford the desired coupled product.

General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel, a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv) are combined. The vessel is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene or dioxane) is added, followed by this compound (1.0 equiv) and the desired amine (1.2 equiv). The mixture is heated to 80-110 °C with stirring for the required time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis, particularly in the context of pharmaceutical development. Its reactivity is predictably and selectively governed by the lability of the carbon-iodine bond, which allows for a wide range of palladium-catalyzed cross-coupling reactions to be performed with high regioselectivity. This guide has provided a comprehensive overview of its reactivity, supported by data from analogous systems and general experimental protocols. By understanding the principles outlined herein, researchers can effectively utilize this compound to construct complex molecular targets with precision and efficiency.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Chloro-4-fluoro-1-iodobenzene AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

The Versatile Intermediate: A Technical Guide to 2-Chloro-1-fluoro-4-iodobenzene for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-fluoro-4-iodobenzene is a trifunctionalized aromatic compound that serves as a highly versatile building block in modern organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and iodo groups, offers chemists a powerful tool for the strategic construction of complex molecular architectures. The differential reactivity of the halogen substituents, particularly the highly reactive carbon-iodine bond, makes it an ideal substrate for a variety of cross-coupling reactions. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound as a chemical intermediate, with a focus on its role in pharmaceutical research and development.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference(s) |

| CAS Number | 156150-67-3 | [1][2][3][4][5] |

| Molecular Formula | C₆H₃ClFI | [1][2][4][5] |

| Molecular Weight | 256.44 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1][3] |

| Density | 2.008 g/mL at 25 °C | [1][3] |

| Boiling Point | 94-95 °C at 15 mm Hg | [1][3] |

| Flash Point | >110 °C | [3] |

| Refractive Index (n20/D) | 1.604 | [1][3] |

| Water Solubility | Slightly soluble | [1][2] |

| Purity | Typically ≥98% | [2][4] |

Safety Information:

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Irritant | Xi | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves a Sandmeyer-type reaction starting from 3-chloro-4-fluoroaniline.

Experimental Protocol: Diazotization-Iodination of 3-Chloro-4-fluoroaniline

This protocol is based on a reported synthesis with a high yield.[6]

Materials:

-

3-Chloro-4-fluoroaniline

-

N-Iodosuccinimide (NIS)

-

Sodium nitrite

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve 3-chloro-4-fluoroaniline in N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the reaction mixture while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

In a separate flask, prepare a solution of N-iodosuccinimide (NIS) in DMF.

-

Slowly add the diazonium salt solution to the NIS solution at room temperature (20 °C).

-

Stir the reaction mixture for 4 hours at 20 °C.

-

Upon completion of the reaction (monitored by TLC or GC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reported Yield: 86.0%[6]

Core Reactivity and Applications in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The C-I bond is significantly more reactive than the C-Cl and C-F bonds in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction with a wide range of aryl and heteroaryl boronic acids or esters.

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Degas the vessel and backfill with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired biaryl product.

Caption: Suzuki-Miyaura coupling workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to substituted alkynes which are valuable precursors in organic synthesis.

Materials:

-

This compound

-

Terminal alkyne (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., Triethylamine, Diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and the solvent.

-

Add this compound, the terminal alkyne, and the amine base.

-

Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate.

-

Purify the crude product by column chromatography.

Caption: Sonogashira coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. This reaction is of paramount importance in medicinal chemistry for the introduction of nitrogen-containing functional groups.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equivalents)

-

Solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium catalyst, phosphine ligand, and base in a reaction vessel.

-

Add the solvent, followed by this compound and the amine.

-

Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C).

-

After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Application in Drug Discovery: Synthesis of Kinase Inhibitors

Halogenated aromatic compounds are crucial building blocks in the synthesis of many pharmaceutical agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the other halogen atoms provide handles for synthetic diversification.[7] this compound is a key intermediate in the synthesis of certain kinase inhibitors, which are a major class of targeted cancer therapeutics.

Case Study: Intermediate for Cobimetinib (a MEK Inhibitor)

Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, which are components of the RAS/RAF/MEK/ERK signaling pathway.[8] The synthesis of Cobimetinib involves the key intermediate 3,4-difluoro-2-[(2-chloro-4-iodophenyl)amino]benzoic acid.[9][10] This intermediate is prepared via a Buchwald-Hartwig amination reaction between 2,3,4-trifluorobenzoic acid and 2-chloro-4-iodoaniline, which can be synthesized from this compound.

Caption: Inhibition of the RAS/RAF/MEK/ERK pathway by Cobimetinib.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery. Its well-defined reactivity profile allows for selective functionalization through a variety of powerful cross-coupling reactions. The ability to strategically introduce different substituents makes it an essential tool for the construction of complex molecules, including potent kinase inhibitors like Cobimetinib. A comprehensive understanding of its properties, synthesis, and reactivity is crucial for researchers and scientists aiming to leverage this powerful building block in the development of novel chemical entities.

References

- 1. echemi.com [echemi.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. Benzene,2-chloro-1-fluoro-4-iodo- CAS 156150-67-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 2-Chloro-1-fluoro-4-iodobenzène, 98 %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 5. Synthonix, Inc > 156150-67-3 | this compound [synthonix.com]

- 6. lookchem.com [lookchem.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2017096996A1 - Preparation method for cobimetinib - Google Patents [patents.google.com]

- 10. US20180273506A1 - Preparation Method of Cobimetinib - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for 2-Chloro-1-fluoro-4-iodobenzene in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction